11-Bromoundecanoyl chloride

概述

描述

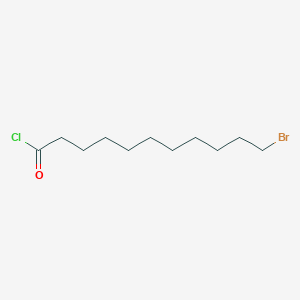

11-Bromoundecanoyl chloride is an organic compound with the molecular formula C11H20BrClO. It is a derivative of undecanoic acid, where the terminal carboxylic acid group is converted to an acyl chloride and a bromine atom is attached to the terminal carbon. This compound is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.

准备方法

Synthetic Routes and Reaction Conditions: 11-Bromoundecanoyl chloride is typically synthesized from 11-bromoundecanoic acid. The most common method involves the reaction of 11-bromoundecanoic acid with thionyl chloride. The reaction is carried out by adding thionyl chloride to 11-bromoundecanoic acid in a round-bottom flask, followed by refluxing the mixture at 70°C for several hours. The excess thionyl chloride is then removed under reduced pressure to yield this compound as a clear oil .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and safety.

化学反应分析

Types of Reactions: 11-Bromoundecanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to 11-bromoundecanol using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran at low temperatures.

Coupling Reactions: Organometallic reagents like Grignard reagents or organolithium compounds are used under inert atmosphere conditions.

Major Products Formed:

Amides and Esters: Formed from nucleophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Coupled Products: Formed from coupling reactions with organometallic reagents.

科学研究应用

Synthesis of Bioactive Compounds

One of the primary applications of 11-bromoundecanoyl chloride is in the synthesis of bioactive compounds. It serves as an acylating agent in the preparation of derivatives that exhibit biological activity. For instance, the acylation of 11-aminoundecanoic acid with chloroacetyl chloride leads to the formation of chloroacetylamino-11-undecanoic acid, which has been identified as a potential fungicide and insecticide . This highlights its role in developing agrochemicals that can enhance crop protection.

Polymer Production

This compound is also utilized in the production of polymers, particularly polyamides. The ammonolysis process involving this compound allows for the conversion into 11-aminoundecanoic acid, which is a monomer used in synthesizing high-performance polyamides like Rilsan® PA 11. These polymers are known for their excellent mechanical properties, chemical resistance, and thermal stability, making them suitable for various applications including automotive parts, electrical insulation, and consumer goods .

Quorum Sensing Inhibition

Recent studies have explored the use of derivatives of this compound as quorum sensing inhibitors (QSIs). Quorum sensing is a mechanism used by bacteria to regulate gene expression based on population density. Compounds derived from this compound have shown potential in inhibiting quorum sensing pathways in Pseudomonas aeruginosa, a pathogen responsible for various infections. This application could lead to new therapeutic strategies against bacterial infections by disrupting communication among bacterial cells .

Chemical Reactions and Intermediates

In synthetic organic chemistry, this compound acts as a versatile intermediate that can participate in various reactions such as nucleophilic substitutions and acylations. Its reactivity allows it to be transformed into other functionalized compounds that are valuable in medicinal chemistry and materials science.

Case Study 1: Ammonolysis Process

A patented process describes the ammonolysis of this compound to produce 11-aminoundecanoic acid efficiently. The process involves dispersing the bromide in an aqueous ammonia solution under controlled temperature conditions to achieve high conversion rates with minimal impurities . This method is significant for industrial applications where purity and yield are critical.

Case Study 2: Development of Quorum-Sensing Agonists

Research published in scientific journals has demonstrated that derivatives of this compound can modulate quorum sensing in bacterial cultures. These findings suggest that such compounds could serve as lead structures for developing new antibiotics or anti-infective agents .

作用机制

The mechanism of action of 11-bromoundecanoyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further diversifying the range of products that can be synthesized.

相似化合物的比较

11-Bromoundecanoic Acid: The precursor to 11-bromoundecanoyl chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride.

11-Bromoundecanol: The reduced form of this compound, containing a hydroxyl group instead of an acyl chloride.

11-Chloroundecanoyl Chloride: Similar in structure but with a chlorine atom instead of a bromine atom.

Uniqueness: this compound is unique due to the presence of both an acyl chloride group and a bromine atom, which provides distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

生物活性

11-Bromoundecanoyl chloride is a synthetic compound derived from undecanoic acid, featuring a bromine atom at the 11th carbon position. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-quorum sensing applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This structure indicates the presence of a long hydrophobic carbon chain and a reactive acyl chloride functional group, which may contribute to its biological interactions.

Antimicrobial Activity

Research indicates that compounds with halogen substituents, such as bromine, often exhibit enhanced antimicrobial properties. The presence of the bromine atom in this compound suggests potential efficacy against various microbial strains.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Microbial Strain | Activity (IC50 µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 4-Hydroxy-2-quinolone | Aspergillus flavus | 9.48 |

| Nonyl analog | E. coli | 8.45 |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental studies.

The antimicrobial activity of halogenated compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with enzymatic processes. For instance, studies suggest that halogen substituents enhance the lipophilicity of compounds, allowing them to penetrate bacterial membranes more effectively, thereby increasing their bactericidal effects .

Cytotoxicity Assessment

In evaluating the cytotoxic effects of halogenated compounds, it was noted that many derivatives did not exhibit significant toxicity towards human cell lines at concentrations effective for antimicrobial activity. This is crucial for therapeutic applications where selective toxicity is desired .

Structure-Activity Relationship (SAR)

The biological activity of halogenated acyl chlorides like this compound can be influenced by several factors:

- Chain Length : The length of the carbon chain affects membrane permeability and interaction with microbial targets.

- Halogen Substitution : The type and position of halogens can significantly alter biological activity; bromine often enhances potency compared to chlorine or fluorine.

- Functional Groups : Additional functional groups can modify solubility and reactivity, impacting overall efficacy.

Table 2: Structure-Activity Relationship Insights

| Compound | Chain Length | Halogen Type | Activity Notes |

|---|---|---|---|

| This compound | Medium | Bromine | Potentially high antimicrobial activity |

| Octanoyl chloride | Short | Chlorine | Lower activity compared to brominated analogs |

| Dodecanoyl chloride | Long | None | Poor membrane interaction |

属性

IUPAC Name |

11-bromoundecanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrClO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHOIFRYXGBPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCBr)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065975 | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15949-84-5 | |

| Record name | 11-Bromoundecanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15949-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoyl chloride, 11-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-bromoundecanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-Bromoundecanoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD9K54G92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。